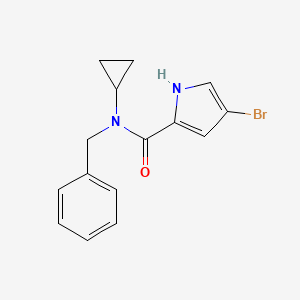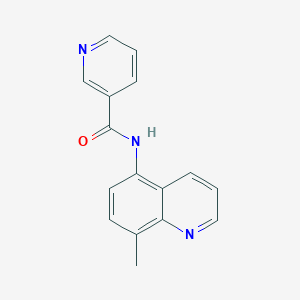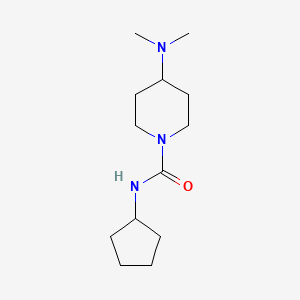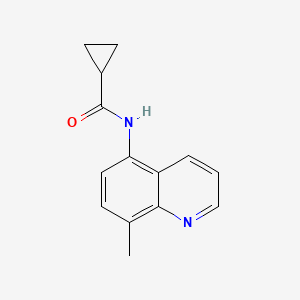![molecular formula C14H10N4 B7497743 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile, also known as BTA-N, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA-N is a heterocyclic compound that contains a benzotriazole ring and a benzonitrile group. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.
科学的研究の応用
4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and analytical chemistry. In materials science, 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile has been used as a building block for the synthesis of functional materials such as polymers, dendrimers, and metal-organic frameworks. In medicinal chemistry, 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization, which is essential for cell division. In analytical chemistry, 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile has been used as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile in inhibiting tubulin polymerization involves binding to the colchicine site of tubulin, which prevents the formation of microtubules. Microtubules are essential for cell division, and their inhibition leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
One of the advantages of using 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. Another advantage is its ability to selectively target cancer cells without affecting normal cells. However, one of the limitations of using 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several potential future directions for the research and development of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. One direction is the synthesis of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile derivatives with improved anticancer activity and reduced toxicity. Another direction is the development of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile-based fluorescent probes for the detection of metal ions in biological and environmental samples. Finally, the use of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile in combination with other anticancer agents for the treatment of cancer is another potential future direction.
合成法
The synthesis of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile involves a multistep process that starts with the reaction of 1H-benzotriazole and formaldehyde to produce 1-formyl-1H-benzotriazole. The next step involves the reaction of 1-formyl-1H-benzotriazole with potassium cyanide to form 4-cyanomethyl-1H-benzotriazole. Finally, the reaction of 4-cyanomethyl-1H-benzotriazole with benzyl chloride produces 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile.
特性
IUPAC Name |
4-(benzotriazol-1-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-9-11-5-7-12(8-6-11)10-18-14-4-2-1-3-13(14)16-17-18/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBOOUZLDFFVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
amine](/img/structure/B7497671.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)

![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)


![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)

![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)